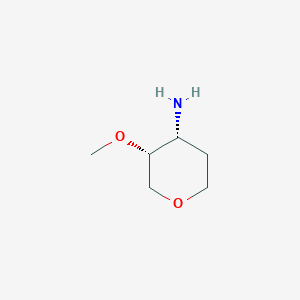

cis-4-Amino-3-(methoxy)tetrahydropyran

Descripción

BenchChem offers high-quality cis-4-Amino-3-(methoxy)tetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-Amino-3-(methoxy)tetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4R)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725527 | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232060-85-3, 955027-73-3 | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of (3R,4R)-3-methoxyoxan-4-amine

Foreword: The Strategic Importance of Chiral Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (oxan) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal building block for modulating biological activity and improving pharmacokinetic properties. Within this class, stereochemically defined 3,4-disubstituted tetrahydropyrans, such as (3R,4R)-3-methoxyoxan-4-amine, represent high-value chiral intermediates. The precise spatial arrangement of the methoxy and amine functionalities in the (3R,4R) configuration provides a rigid and well-defined vector for molecular recognition, making it a critical component in the rational design of targeted therapeutics.

This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of (3R,4R)-3-methoxyoxan-4-amine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: A Stereoselective Synthetic Route to (3R,4R)-3-methoxyoxan-4-amine

Retrosynthetic Analysis and Strategy

Our strategy hinges on establishing the C4-amine and C3-methoxy stereocenters from a common precursor, a chiral epoxide derived from a readily available starting material. The key transformation is the anti-diaxial opening of an epoxide, which translates into a trans-diequatorial arrangement of the substituents in the final product's preferred chair conformation.

Caption: Retrosynthetic analysis for (3R,4R)-3-methoxyoxan-4-amine.

Detailed Synthetic Workflow and Experimental Protocols

The following multi-step synthesis is designed for both scalability and high stereochemical fidelity.

Caption: Proposed multi-step synthetic workflow.

Protocol 1: Synthesis of (3R,4S)-3-azidooxan-4-ol

-

Rationale: This crucial step establishes the required stereochemistry. The reaction of an epoxide with sodium azide in the presence of an alcohol proceeds via an SN2 mechanism. The nucleophile (azide) attacks one carbon of the epoxide while the alcohol protonates the epoxide oxygen, facilitating the opening. The trans-diaxial opening of the epoxide ring is highly favored, leading to a product with a trans-diequatorial arrangement of the nucleophile and the hydroxyl group in the more stable chair conformation.

-

Procedure:

-

To a stirred solution of the starting (3R,4R)-epoxy-tetrahydropyran (1.0 eq) in anhydrous methanol (0.2 M), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

-

Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3R,4S)-3-azidooxan-4-ol.

-

Protocol 2: Synthesis of (3R,4S)-3-azido-4-methoxyoxane

-

Rationale: A standard Williamson ether synthesis is employed to introduce the methoxy group. Sodium hydride (NaH), a strong base, deprotonates the secondary alcohol to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide (MeI) in an SN2 reaction.

-

Procedure:

-

Dissolve the azido-alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to obtain the target methylated product.

-

Protocol 3: Synthesis of (3R,4R)-3-methoxyoxan-4-amine

-

Rationale: The reduction of the azide to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation is often preferred for its mild conditions and simple workup. The hydrogen gas, activated on the surface of the palladium catalyst, reduces the azide group to the amine without affecting other functional groups.

-

Procedure:

-

Dissolve the azido-methoxy compound (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (3R,4R)-3-methoxyoxan-4-amine, which can be further purified by crystallization or converted to a salt (e.g., hydrochloride) if necessary.[3]

-

Part 2: Comprehensive Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A multi-technique approach ensures a self-validating system of quality control.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For (3R,4R)-3-methoxyoxan-4-amine, ¹H and ¹³C NMR spectra will confirm the connectivity and, crucially, the trans relative stereochemistry of the C3 and C4 substituents through analysis of proton-proton coupling constants (J-values). In the preferred chair conformation, both bulky substituents are expected to be equatorial, leading to large axial-axial coupling constants for the adjacent ring protons.

| Predicted NMR Data | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| H-2 | ~3.9-4.1 (m), ~3.3-3.5 (m) | ~68-72 |

| H-3 | ~3.1-3.3 (m) | ~78-82 |

| H-4 | ~2.8-3.0 (m) | ~50-55 |

| H-5 | ~1.8-2.0 (m), ~1.4-1.6 (m) | ~28-32 |

| H-6 | ~3.6-3.8 (m), ~3.2-3.4 (m) | ~65-69 |

| -OCH₃ | ~3.4 (s) | ~56-58 |

| -NH₂ | ~1.5 (br s) | - |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The calculated monoisotopic mass for C₆H₁₃NO₂ is 131.0946 g/mol .[4]

| Predicted HRMS Data (ESI+) | m/z |

| Adduct | Predicted [M+H]⁺ |

| [M+H]⁺ | 132.1019 |

| [M+Na]⁺ | 154.0838 |

| [M+K]⁺ | 170.0578 |

| Data derived from predicted values.[4] |

Chromatographic Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product, confirming the success of the asymmetric synthesis and ensuring the final sample is not a racemic mixture.

-

Principle: The synthesized compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (3R,4R) and (3S,4S), form transient diastereomeric complexes with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are highly effective for this purpose.[5]

-

Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase Screening:

-

Begin with a reversed-phase mobile phase, which is compatible with mass spectrometry detection (LC-MS).[5] A typical mobile phase would be a buffered aqueous solution with an organic modifier.

-

Example Starting Condition: 80:20 (v/v) mixture of 10 mM ammonium bicarbonate in water and acetonitrile.

-

-

Optimization:

-

Adjust the ratio of the organic modifier (acetonitrile or methanol) to optimize retention time and resolution. Decreasing the organic content generally increases retention and can improve separation.[5]

-

The flow rate can be adjusted (e.g., 0.5 - 1.0 mL/min) to balance resolution and analysis time.

-

-

Detection: Use UV detection at a low wavelength (e.g., 210-220 nm) where the amine and ether functionalities may have some absorbance, or preferably, couple with a mass spectrometer for sensitive and selective detection.

-

Conclusion

This guide has outlined a robust, scientifically-grounded approach to the stereoselective synthesis and comprehensive characterization of (3R,4R)-3-methoxyoxan-4-amine. By understanding the causality behind each experimental step—from the stereocontrolling epoxide opening to the multi-faceted analytical verification—researchers can confidently produce and validate this critical chiral building block. The successful application of these methodologies will empower drug development professionals to accelerate the discovery of novel therapeutics built upon the privileged tetrahydropyran scaffold.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

-

PubChem. (n.d.). 3-methoxyoxan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

- Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84.

- Hüebner, H., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry.

- Goti, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2833.

-

Cenmed Enterprises. (n.d.). (3S,4R)-3-methoxyoxan-4-amine. Retrieved from [Link]

- Park, K. H., et al. (2004). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Journal of Organic Chemistry.

-

Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

- PubChem. (n.d.). methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino.... National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Chitosan

- Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90. of Medicinal Chemistry, 44*(17), 2687-90.

Sources

Stereoselective Synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran: An In-Depth Technical Guide

Executive Summary: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active natural products and synthetic drug candidates. The specific substitution pattern and stereochemistry of the THP ring are often crucial for biological activity. This guide provides a comprehensive overview of scientifically robust strategies for the stereoselective synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran, a key building block for drug discovery. We will delve into multiple synthetic pathways, including a Prins cyclization approach followed by diastereoselective functionalization, a strategy centered around the diastereoselective epoxidation of a dihydropyran intermediate, and an intramolecular cyclization of a pre-functionalized acyclic precursor. For each strategy, the underlying principles of stereochemical control, detailed experimental considerations, and the rationale behind the chosen methodologies are discussed. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran ring is a common structural motif in a vast number of natural products and pharmaceuticals.[1] Its prevalence is due to a combination of factors, including its relative stability, its ability to engage in hydrogen bonding through the ring oxygen, and the defined spatial arrangement of its substituents, which can lead to specific interactions with biological targets. The precise stereochemical orientation of these substituents is often a critical determinant of pharmacological activity.

The cis-4-amino-3-(methoxy)tetrahydropyran scaffold, in particular, presents a vicinal amino alcohol functionality on a conformationally restricted six-membered ring. This arrangement is of significant interest in drug design as it can mimic the structural features of amino acids and sugars, allowing for specific interactions with enzymes and receptors. The development of efficient and stereoselective synthetic routes to this and related scaffolds is therefore a key objective for medicinal chemists. This guide will explore several strategic approaches to address the stereochemical challenges inherent in the synthesis of this target molecule.

Retrosynthetic Analysis: Charting the Path to the Target Molecule

A retrosynthetic analysis of cis-4-Amino-3-(methoxy)tetrahydropyran reveals several potential synthetic disconnections. The key challenge lies in the stereocontrolled installation of the cis-vicinal amino and methoxy groups at the C3 and C4 positions. Three plausible strategies are outlined below:

Figure 1: Retrosynthetic analysis of cis-4-Amino-3-(methoxy)tetrahydropyran.

This analysis leads to three primary synthetic strategies that will be discussed in detail:

-

Strategy 1: Prins Cyclization followed by Diastereoselective Functionalization. This approach involves the construction of a 4-functionalized tetrahydropyran ring, followed by the introduction of the adjacent methoxy group with the desired cis-stereochemistry.

-

Strategy 2: Diastereoselective Epoxidation of a Dihydropyran and Regioselective Ring Opening. This strategy focuses on creating the tetrahydropyran ring with an olefin, which is then epoxidized in a diastereoselective manner. Subsequent regioselective opening of the epoxide with an azide nucleophile establishes the cis-amino alcohol pattern.

-

Strategy 3: Intramolecular Cyclization of an Acyclic Precursor. This approach relies on establishing the cis-3-methoxy-4-amino stereochemistry in an acyclic precursor, which is then cyclized to form the tetrahydropyran ring.

Synthetic Strategy 1: Prins Cyclization and Subsequent Functionalization

The Prins cyclization is a powerful and convergent method for the synthesis of substituted tetrahydropyrans.[2][3][4] This strategy leverages a three-component coupling of a homoallylic alcohol, an aldehyde, and a nucleophile to rapidly assemble the tetrahydropyran core.

Figure 2: Synthetic pathway via Prins cyclization.

A particularly attractive variant of this reaction is the one-pot synthesis of 4-azidotetrahydropyrans.[2] The reaction proceeds through a Lewis acid-catalyzed formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol, which then undergoes intramolecular cyclization. The resulting cyclic cation is trapped by the azide nucleophile, often with high diastereoselectivity for the all-cis isomer.

Step-by-Step Protocol (Based on Prins/Azidation):

-

Synthesis of cis-4-Azidotetrahydropyran: To a solution of the chosen aldehyde (1.0 equiv) and homoallylic alcohol (1.2 equiv) in a suitable solvent such as dichloromethane, add trimethylsilyl azide (1.5 equiv). Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as phosphomolybdic acid.[2] The reaction is typically stirred at room temperature until completion. The all-cis diastereomer is often favored due to the thermodynamic stability of the chair-like transition state with equatorial substituents.

-

Reduction of the Azide: The resulting 4-azidotetrahydropyran is then reduced to the corresponding 4-aminotetrahydropyran. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride.

-

Diastereoselective Hydroxylation and Methylation: The introduction of the 3-methoxy group with cis stereochemistry is the most challenging step in this sequence. One approach is the diastereoselective hydroxylation of the enolate of a corresponding tetrahydropyran-4-one, followed by methylation. A more direct approach would involve a substrate-directed hydroxylation of the 4-aminotetrahydropyran. Subsequent methylation of the hydroxyl group can be achieved under standard conditions (e.g., NaH, MeI).

Causality of Stereocontrol: The stereoselectivity of the Prins cyclization is generally high for the formation of all-cis products, as this arrangement minimizes steric interactions in the chair-like transition state.[2][3] The subsequent functionalization steps would need to be carefully chosen to maintain or introduce the desired cis-3,4-stereorelationship.

Synthetic Strategy 2: Diastereoselective Epoxidation and Regioselective Ring Opening

This strategy relies on the controlled functionalization of a dihydropyran intermediate. The key steps are the diastereoselective epoxidation of the double bond, followed by the regioselective opening of the resulting epoxide with an azide nucleophile.

Figure 3: Synthetic pathway via diastereoselective epoxidation.

The stereochemical outcome of the epoxidation can often be directed by existing stereocenters on the dihydropyran ring.[5] For example, an existing substituent may sterically hinder one face of the double bond, directing the epoxidation to the opposite face.

Step-by-Step Protocol (Based on Epoxidation/Azidolysis):

-

Synthesis of a Substituted Dihydropyran: A suitable dihydropyran precursor is required. This can be synthesized through various methods, including the hetero-Diels-Alder reaction or ring-closing metathesis.

-

Diastereoselective Epoxidation: The dihydropyran is then subjected to epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The diastereoselectivity of this step is crucial and may be influenced by allylic or homoallylic substituents that can direct the approach of the oxidant.[5]

-

Regioselective Azide Opening: The resulting epoxide is then opened with an azide source, such as sodium azide. The regioselectivity of this ring-opening is governed by the electronic and steric nature of the epoxide and the reaction conditions (SN2-type attack at the less hindered carbon). To achieve the desired 4-azido-3-hydroxy substitution pattern, the dihydropyran precursor must be appropriately substituted to direct the nucleophilic attack to the C4 position.

-

Reduction and Methylation: The final steps involve the reduction of the azide to an amine and the methylation of the hydroxyl group, as described in Strategy 1.

Causality of Stereocontrol: The stereocontrol in this strategy hinges on the diastereoselective epoxidation step. The relative stereochemistry of the substituents on the starting dihydropyran will dictate the facial selectivity of the epoxidation. The subsequent SN2 ring-opening of the epoxide with azide will proceed with inversion of configuration, thus establishing the trans-diaxial relationship of the azide and hydroxyl groups in the transition state, which leads to the desired cis-equatorial product after conformational flipping.

Synthetic Strategy 3: Intramolecular Cyclization of an Acyclic Precursor

This approach focuses on establishing the key stereocenters in an acyclic precursor before the formation of the tetrahydropyran ring. This allows for the use of well-established methods for acyclic stereocontrol.

Figure 4: Synthetic pathway via intramolecular cyclization.

The synthesis of the acyclic precursor can be achieved through various methods, including asymmetric aminohydroxylation of an unsaturated substrate or by starting from a chiral pool material.

Step-by-Step Protocol (Based on Intramolecular Cyclization):

-

Synthesis of the Acyclic Precursor: The acyclic precursor must contain a terminal alcohol and the desired cis-4-amino-3-methoxy functionality. A plausible route to such a precursor could involve the Sharpless asymmetric aminohydroxylation of a suitable olefin, which installs the vicinal amino and hydroxyl groups with syn stereochemistry.[6] The amino and hydroxyl groups would then be appropriately protected, followed by chain extension to introduce the terminal alcohol.

-

Intramolecular Cyclization: The final step is the intramolecular cyclization of the acyclic precursor to form the tetrahydropyran ring. This can be achieved through an intramolecular hydroalkoxylation reaction, which can be catalyzed by various acids or metal complexes.[7][8] The stereocenters established in the acyclic precursor will be translated into the final cyclic product.

Causality of Stereocontrol: In this strategy, the critical stereochemical information is embedded in the acyclic precursor. The cyclization step is primarily a ring-forming reaction, and the stereochemical outcome is determined by the pre-existing stereocenters. The success of this approach is therefore highly dependent on the ability to synthesize the acyclic precursor with high diastereoselectivity.

Data Summary

| Strategy | Key Reaction | Stereocontrol | Advantages | Disadvantages |

| 1. Prins Cyclization | Prins Cyclization / Azidation | High diastereoselectivity for all-cis products in the cyclization step. | Convergent, rapid assembly of the THP core. | Stereocontrol in subsequent functionalization can be challenging. |

| 2. Epoxidation | Diastereoselective Epoxidation | Substrate-controlled epoxidation. | Utilizes well-established epoxidation and ring-opening reactions. | Requires a suitably substituted dihydropyran precursor. |

| 3. Intramolecular Cyclization | Acyclic Stereocontrol | Stereochemistry is established before cyclization. | Allows for the use of powerful acyclic stereocontrol methods. | Can involve a longer linear sequence to prepare the precursor. |

Conclusion

The stereoselective synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran presents a significant challenge that can be addressed through several well-designed synthetic strategies. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability of starting materials, scalability, and the desired overall efficiency. The Prins cyclization offers a convergent and often highly diastereoselective entry into the tetrahydropyran core. The diastereoselective epoxidation of a dihydropyran intermediate provides a powerful method for installing the vicinal amino and hydroxyl groups with the correct relative stereochemistry. Finally, the intramolecular cyclization of an acyclic precursor allows for the application of established methods for acyclic stereocontrol. Each of these strategies provides a viable pathway to the target molecule and offers a versatile toolkit for the synthesis of other complex substituted tetrahydropyrans for applications in drug discovery and natural product synthesis. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly lead to even more efficient and elegant solutions for the synthesis of this important class of molecules.

References

-

Recent advances in stereoselective 1,2-cis-O-glycosylations. (n.d.). Frontiers. [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]

-

Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Communications. [Link]

-

Neighboring group participated in 1,2-cis glycosylation. (n.d.). ResearchGate. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health. [Link]

-

Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health. [Link]

-

Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). MDPI. [Link]

-

Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). Sci-Hub. [Link]

-

Synthesis of 4-Azidotetrahydropyrans via Prins Cyclization. (2008). Synfacts. [Link]

-

Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. (2024). Journal of Organic Chemistry. [Link]

-

Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. (n.d.). PubMed. [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. (n.d.). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles / The 24th International Electronic Conference on Synthetic Organic Chemistry, 2020 [sci-hub.box]

A Technical Guide to the Spectroscopic Characterization of cis-4-Amino-3-(methoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of cis-4-Amino-3-(methoxy)tetrahydropyran, a substituted tetrahydropyran of interest in medicinal chemistry and drug development. The unique stereochemical arrangement of the amino and methoxy substituents on the tetrahydropyran ring presents a distinct spectroscopic fingerprint. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule, offering insights into the interpretation of this data and the underlying structural features.

Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide will present a representative analysis based on established principles of spectroscopy and data from closely related analogs. This approach is designed to provide a robust framework for researchers working with similar substituted tetrahydropyran systems.

Molecular Structure and Stereochemistry

The core of the target molecule is a tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. The "cis" designation indicates that the amino group at the C4 position and the methoxy group at the C3 position are on the same side of the ring. This stereochemical relationship is crucial as it dictates the spatial orientation of the protons on the ring, which in turn significantly influences the NMR spectrum, particularly the proton-proton coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution.[1][2] For cis-4-Amino-3-(methoxy)tetrahydropyran, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified cis-4-Amino-3-(methoxy)tetrahydropyran in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 2-4 seconds

-

Spectral width (sw): Approximately 12-15 ppm, centered around 6-7 ppm.

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

Acquisition time (aq): 1-2 seconds

-

Spectral width (sw): Approximately 200-220 ppm, centered around 100-110 ppm.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons. The cis relationship of the substituents will lead to specific coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2ax | 3.8 - 4.0 | ddd | J(H2ax, H2eq) ≈ 11-12, J(H2ax, H3) ≈ 9-10, J(H2ax, H6ax) ≈ 2-3 |

| H2eq | 3.3 - 3.5 | ddd | J(H2eq, H2ax) ≈ 11-12, J(H2eq, H3) ≈ 4-5, J(H2eq, H6eq) ≈ 2-3 |

| H3 | 3.1 - 3.3 | m | - |

| H4 | 2.9 - 3.1 | m | - |

| H5ax | 1.5 - 1.7 | dddd | J(H5ax, H5eq) ≈ 12-13, J(H5ax, H4) ≈ 10-11, J(H5ax, H6ax) ≈ 11-12, J(H5ax, H6eq) ≈ 4-5 |

| H5eq | 1.8 - 2.0 | dddd | J(H5eq, H5ax) ≈ 12-13, J(H5eq, H4) ≈ 4-5, J(H5eq, H6ax) ≈ 3-4, J(H5eq, H6eq) ≈ 2-3 |

| H6ax | 3.9 - 4.1 | ddd | J(H6ax, H6eq) ≈ 11-12, J(H6ax, H5ax) ≈ 11-12, J(H6ax, H2ax) ≈ 2-3 |

| H6eq | 3.4 - 3.6 | ddd | J(H6eq, H6ax) ≈ 11-12, J(H6eq, H5eq) ≈ 2-3, J(H6eq, H2eq) ≈ 2-3 |

| OCH₃ | 3.3 - 3.4 | s | - |

| NH₂ | 1.5 - 2.5 | br s | - |

Causality behind Assignments: The protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded. The axial protons (e.g., H2ax, H5ax, H6ax) will typically resonate at a slightly upfield chemical shift compared to their equatorial counterparts due to anisotropic effects. The cis stereochemistry will influence the dihedral angles between adjacent protons, leading to characteristic coupling constants. For instance, a large diaxial coupling (J ≈ 10-13 Hz) is expected between H4 and H5ax.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 68 - 72 |

| C3 | 78 - 82 |

| C4 | 50 - 55 |

| C5 | 25 - 30 |

| C6 | 65 - 70 |

| OCH₃ | 56 - 58 |

Causality behind Assignments: Carbons directly attached to oxygen (C2, C3, C6, and the methoxy carbon) will be significantly deshielded. The carbon bearing the amino group (C4) will also be deshielded, though to a lesser extent than those bonded to oxygen. The C5 carbon, being a simple methylene group further from the heteroatoms, is expected to be the most upfield.

NMR Logical Workflow

Caption: A logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of cis-4-Amino-3-(methoxy)tetrahydropyran is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3250 | Medium, Broad | N-H stretch | Primary Amine |

| 2950 - 2850 | Strong | C-H stretch | Alkane |

| 1650 - 1580 | Medium | N-H bend | Primary Amine |

| 1150 - 1050 | Strong | C-O stretch | Ether (tetrahydropyran ring and methoxy) |

Causality behind Assignments: The broad N-H stretching band is characteristic of primary amines and is often composed of two peaks (symmetric and asymmetric stretching). The strong C-H stretching bands are due to the numerous sp³-hybridized C-H bonds in the molecule. The N-H bending vibration is also a key indicator of a primary amine. The most intense band in the fingerprint region is expected to be the C-O stretching vibration from the tetrahydropyran ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[4]

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

-

If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Mode: Positive ion mode is expected to be most effective, detecting the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

The molecular weight of cis-4-Amino-3-(methoxy)tetrahydropyran (C₆H₁₃NO₂) is 131.18 g/mol . The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at an m/z corresponding to this mass.

Plausible Fragmentation Pathway:

Caption: A plausible fragmentation pathway for protonated cis-4-Amino-3-(methoxy)tetrahydropyran.

Causality behind Fragmentation: Under ESI conditions, the molecule is expected to be readily protonated, likely on the nitrogen atom of the amino group. Common fragmentation pathways for cyclic ethers and amines include the loss of small neutral molecules.[6] The loss of methanol (CH₃OH) or ammonia (NH₃) from the protonated molecular ion are plausible initial fragmentation steps. Further fragmentation would likely involve the opening of the tetrahydropyran ring followed by subsequent cleavages.

Conclusion

References

-

Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI. [Link]

-

Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

-

Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [https://www.youtube.com/watch?v=saik5p RivaM]([Link] RivaM)

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

1 H and 13 C NMR spectra of 4,4'-substituted chalcones. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. [Link]

-

Organic Compounds FT-IR Spectroscopy. ResearchGate. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. James Madison University. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. whitman.edu [whitman.edu]

An In-Depth Technical Guide to cis-4-Amino-3-(methoxy)tetrahydropyran: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties.[1] Its three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements, thereby increasing target affinity and selectivity. Substituted aminotetrahydropyrans, in particular, are of significant interest as they introduce a basic center, which can be crucial for target engagement and for optimizing pharmacokinetic profiles.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, functionally rich derivative: cis-4-Amino-3-(methoxy)tetrahydropyran. As a Senior Application Scientist, the following sections are designed to not only present the known data for this compound but also to provide a logical framework for its synthesis, characterization, and analysis, emphasizing the rationale behind the described experimental choices. This document will serve as a valuable resource for researchers working with this molecule or similar substituted tetrahydropyran systems.

Physicochemical Properties of cis-4-Amino-3-(methoxy)tetrahydropyran

While specific experimental data for cis-4-Amino-3-(methoxy)tetrahydropyran is not extensively reported in publicly available literature, we can compile its fundamental properties and provide well-reasoned estimates for others based on its structure and data from analogous compounds.

| Property | Value / Estimated Range | Source / Rationale |

| CAS Number | 955027-73-3 | [3] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [] |

| IUPAC Name | (cis)-3-methoxyoxan-4-amine | [] |

| Melting Point | Not reported; likely a low-melting solid or high-boiling liquid at room temperature. | Based on similar small, functionalized cyclic compounds. |

| Boiling Point | Not reported; estimated to be in the range of 180-220 °C at atmospheric pressure. | Estimation based on the boiling points of related aminotetrahydropyrans.[5][6] |

| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).[7] | The presence of an amino and a methoxy group, along with the ether oxygen, allows for hydrogen bonding with protic solvents. |

| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5. | Typical range for cyclic secondary amines, influenced by the electronic effect of the adjacent methoxy group.[8] |

Synthesis and Stereochemical Control

The synthesis of polysubstituted tetrahydropyrans with defined stereochemistry is a key challenge in organic synthesis.[9] A plausible and stereocontrolled synthetic approach to cis-4-Amino-3-(methoxy)tetrahydropyran would likely involve an intramolecular cyclization strategy. One such conceptual pathway is outlined below.

Figure 1: Conceptual synthetic workflow for cis-4-Amino-3-(methoxy)tetrahydropyran.

Causality Behind the Synthetic Strategy:

The choice of an intramolecular cyclization of a linear precursor is driven by the need to control the relative stereochemistry of the substituents on the tetrahydropyran ring. By establishing the stereocenters in the acyclic precursor, the subsequent cyclization can be designed to proceed in a stereospecific manner. For instance, an intramolecular Williamson ether synthesis or an acid-catalyzed ring closure of a diol derivative are common strategies.[10] The cis relationship between the amino and methoxy groups would be dictated by the stereochemistry of the epoxide and the regioselectivity of the nucleophilic attack.

Experimental Protocols for Characterization

A rigorous characterization of cis-4-Amino-3-(methoxy)tetrahydropyran is essential to confirm its structure, purity, and stereochemistry. The following protocols are designed as self-validating systems, where the data from each technique provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the relative stereochemistry of substituents on a cyclic system. For cis-4-Amino-3-(methoxy)tetrahydropyran, both ¹H and ¹³C NMR will be critical. The coupling constants between protons on the tetrahydropyran ring will be particularly informative for confirming the cis configuration.

Step-by-Step Methodology for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amine proton.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Key signals to analyze include the methoxy singlet, the protons on the tetrahydropyran ring, and the amine protons.

-

The protons on the carbon bearing the amino group and the one bearing the methoxy group will be of particular interest. The coupling constants (J-values) between these and adjacent protons will reveal their dihedral angles and thus the relative stereochemistry. In a chair conformation, a cis relationship would likely result in one axial and one equatorial substituent, leading to characteristic axial-axial, axial-equatorial, and equatorial-equatorial coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. The chemical shifts will be indicative of the electronic environment of each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for confirming the cis stereochemistry. Spatial proximity between the protons on the carbons bearing the amino and methoxy groups will result in cross-peaks, providing definitive evidence for their cis relationship.

-

Figure 2: A streamlined workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For cis-4-Amino-3-(methoxy)tetrahydropyran, FTIR will be used to confirm the presence of the amine (N-H) and ether (C-O) functionalities.

Step-by-Step Methodology for FTIR Analysis:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if it is a liquid) or as a KBr pellet (if it is a solid).

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

N-H Stretching: Look for one or two bands in the region of 3400-3250 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.[12]

-

N-H Bending: A bending vibration for the primary amine should be visible in the 1650-1580 cm⁻¹ region.[12]

-

C-O Stretching: A strong C-O stretching band characteristic of the ether linkage in the tetrahydropyran ring and the methoxy group is expected in the 1260-1000 cm⁻¹ region.[13]

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Step-by-Step Methodology for Mass Spectrometric Analysis:

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a protonated molecular ion [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, which should match C₆H₁₃NO₂.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Fragmentation Analysis: The fragmentation pattern will be characteristic of the molecule's structure. Expected fragmentation pathways for aminotetrahydropyrans include cleavage of the tetrahydropyran ring and loss of substituents.[14] Analysis of the fragment ions can provide further confirmation of the connectivity.

Figure 3: Workflow for mass spectrometry-based characterization.

Conclusion

cis-4-Amino-3-(methoxy)tetrahydropyran represents a valuable building block in medicinal chemistry, embodying the desirable characteristics of the tetrahydropyran scaffold. While specific experimental data for this compound is not widely published, this guide has provided a comprehensive framework for its synthesis, characterization, and analysis based on established chemical principles and data from analogous structures. By following the detailed protocols outlined herein, researchers can confidently determine the physicochemical properties and confirm the structure and stereochemistry of this and other related substituted tetrahydropyrans, thereby accelerating their drug discovery and development efforts.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

Wang, Y., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(13), 3378–3381. [Link]

-

Alomari, K., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1181-1186. [Link]

-

Barriocanal, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

-

Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026, from [Link]

-

Al-Gahoumi, A. A., Henni, A., & East, A. L. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4995. [Link]

-

Rađenović, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 207-215. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved January 17, 2026, from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved January 17, 2026, from [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

-

Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved January 17, 2026, from [Link]

-

Request PDF. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved January 17, 2026, from [Link]

-

DTIC. (n.d.). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved January 17, 2026, from [Link]

-

Analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. [Link]

- Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.

-

SpectraBase. (n.d.). cis-3,4-Dimethyl-tetrahydropyran. Retrieved January 17, 2026, from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

-

ACS Publications. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 86(17), 11849–11856. [Link]

-

ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 17, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved January 17, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). WO 2013/134298 A1. Retrieved January 17, 2026, from [Link]

-

Sci-Hub. (n.d.). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved January 17, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 3-amino-3,4-dideoxysugars. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SlideShare. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Semantic Scholar. (n.d.). Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 5. 4-アミノテトラヒドロピラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. instanano.com [instanano.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. analyzetest.com [analyzetest.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Navigating the Procurement of (3R,4R)-3-methoxyoxan-4-amine: A Technical Guide for Chemical Researchers

Introduction: The Strategic Value of the Substituted Oxane Scaffold in Modern Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the saturated heterocyclic systems, the substituted oxane (tetrahydropyran) ring has emerged as a privileged scaffold. Its inherent stability, favorable physicochemical properties, and ability to present substituents in a well-defined three-dimensional orientation make it an attractive design element for modulating target engagement and optimizing pharmacokinetic profiles.

Specifically, the (3R,4R)-3-methoxyoxan-4-amine molecule represents a chiral building block of significant interest. The trans-relationship between the methoxy and amine groups, fixed by the chair-like conformation of the oxane ring, offers a rigid and stereochemically defined presentation of key pharmacophoric features. This structural rigidity is invaluable for probing the binding pockets of complex biological targets such as enzymes and receptors, where precise spatial orientation can be the difference between a potent therapeutic agent and an inactive compound. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned, while the primary amine provides a versatile handle for further chemical elaboration, enabling its incorporation into a larger molecular architecture through amide bond formation, reductive amination, or other standard transformations. This guide provides an in-depth analysis of the commercial availability, procurement strategies, and key quality considerations for this high-value chemical intermediate.

Commercial Landscape: Scarcity of the (3R,4R) Stereoisomer

A comprehensive survey of the current chemical supplier landscape reveals a critical insight for researchers: (3R,4R)-3-methoxyoxan-4-amine is not a readily available, off-the-shelf compound. While the aminotetrahydropyran core is common, this specific stereoisomer is notably absent from the stock catalogs of major global suppliers.

Searches for this compound often yield its various other stereoisomers, which, while structurally related, are not interchangeable for stereospecific synthesis projects. The distinct spatial arrangement of substituents is fundamental to the molecule's utility, and using an incorrect isomer would lead to a completely different final compound with potentially undesirable biological activity.

One supplier, Amadis Chemical, lists (3R,4R)-3-Methoxy-tetrahydro-pyran-4-ylamine with CAS number 1232060-85-3. However, the supplier notes that pricing is not currently available, which strongly indicates that the compound is not a stock item and would require synthesis on demand[1]. In contrast, the hydrochloride salt of the target molecule, (3R,4R)-3-methoxyoxan-4-amine hydrochloride (CAS: 1232064-63-9), is listed by suppliers like Synblock, suggesting it may be slightly more accessible, albeit still as a specialty reagent.

Supplier Analysis: Available Isomers and Analogs

To aid researchers in navigating their sourcing options, the following table summarizes the availability of closely related isomers and the target compound's salt form. It is imperative to verify the CAS number and stereochemistry with the supplier before any purchase.

| Compound Name | Stereochemistry | Form | CAS Number | Known Supplier(s) | Availability Note |

| (3R,4R)-3-methoxyoxan-4-amine | (3R,4R) - trans | Free Amine | 1232060-85-3 | Amadis Chemical | Likely Made-to-Order [1] |

| (3R,4R)-3-methoxyoxan-4-amine HCl | (3R,4R) - trans | Hydrochloride Salt | 1232064-63-9 | Synblock | Listed as available |

| (3S,4R)-3-methoxyoxan-4-amine | (3S,4R) - cis | Free Amine | 1523530-32-6 | Cenmed Enterprises | Listed as available[2] |

| (3R,4S)-3-methoxyoxan-4-amine | (3R,4S) - cis | Free Amine | 1421066-70-7 | SynQuest Labs | Listed as available[3] |

| (3S,4R)-3-methyloxan-4-amine HCl | (3S,4R) - cis | Hydrochloride Salt | 1523530-71-3 | Advanced ChemBlocks | Methyl analog, not methoxy[4] |

Expert Insight: The availability of the hydrochloride salt is a significant advantage. For many synthetic applications, the free amine can be readily generated in situ from the salt via a simple basic workup. Researchers should consider this as a viable and potentially more accessible route to obtaining the desired building block.

Procurement Strategy: The Custom Synthesis Imperative

Given the scarcity of the target molecule as a stock chemical, researchers must pivot their procurement strategy towards custom synthesis. This approach, while often involving longer lead times and higher initial costs, offers the distinct advantage of securing a reliable supply of the exact, stereochemically pure material required for a drug development campaign.

Several contract research organizations (CROs) and specialty chemical manufacturers specialize in the synthesis of complex, chiral building blocks. Companies such as Enamine, American BioInnovations, and Curia Global have extensive experience in multi-step organic synthesis and can provide the target compound on scales ranging from milligrams to kilograms[5][6][7].

Workflow for Initiating a Custom Synthesis Project

The process of commissioning a custom synthesis project typically follows a structured workflow. Understanding this process is key to a successful collaboration with a CRO.

Caption: Workflow for procuring (3R,4R)-3-methoxyoxan-4-amine via custom synthesis.

Quality Control and Self-Validating Protocols

When procuring a custom-synthesized chiral building block, rigorous quality control is paramount. The trustworthiness of the entire research endeavor relies on the verifiable identity and purity of its starting materials.

Essential Analytical Data (The Self-Validating System): A reputable supplier must provide a comprehensive Certificate of Analysis (CoA) that includes the following data. This documentation forms a self-validating system, ensuring the material meets the required specifications.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and absence of significant organic impurities. The spectra should be consistent with the expected structure of (3R,4R)-3-methoxyoxan-4-amine.

-

Mass Spectrometry (LC-MS or GC-MS): To verify the molecular weight of the compound.

-

Chiral HPLC Analysis: This is the most critical analytical test. It determines the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the material, confirming its stereochemical purity. For most drug discovery applications, a purity of >98% is required.

-

Purity by HPLC or GC: To determine the overall chemical purity by assessing the area percentage of the main peak relative to any impurities.

Expert Insight: Always request spectral data alongside the CoA. Do not rely solely on a summary report. A visual inspection of the NMR and HPLC traces by an experienced chemist provides an essential layer of validation and builds confidence in the material's quality. The synthesis of highly substituted aminotetrahydropyrans often involves stereospecific steps, and verifying the outcome is crucial[8][9].

Conclusion

(3R,4R)-3-methoxyoxan-4-amine is a valuable, stereochemically defined building block for drug discovery, yet it is not a common catalog chemical. Its procurement necessitates a strategic approach centered on custom synthesis. By understanding the commercial landscape, identifying credible custom synthesis partners, and demanding a rigorous, self-validating package of analytical data, researchers can confidently source this critical intermediate. While this path requires more upfront planning than purchasing a stock reagent, it ensures the acquisition of a high-quality, structurally precise molecule, thereby upholding the scientific integrity of the research and development program.

References

-

Cenmed Enterprises. (3S,4R)-3-methoxyoxan-4-amine (C007B-369112). [Link]

-

Cenmed Enterprises. (3S,4R)-3-methoxyoxan-4-amine (C007B-369112). [Link]

-

Wang, Q., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]

-

PubMed. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Org Lett. [Link]

-

American BioInnovations. ABI Custom Synthesis. [Link]

-

Curia Global. Custom Synthesis - Publications. [Link]

Sources

- 1. (3R,4R)-3-Methoxy-tetrahydro-pyran-4-ylamine,1232060-85-3-Amadis Chemical [amadischem.com]

- 2. cenmed.com [cenmed.com]

- 3. CAS 1421066-70-7 | 4H56-1-185 | MDL MFCD27986898 | (3R,4S)-4-Amino-3-(methoxy)tetrahydropyran | SynQuest Laboratories [synquestlabs.com]

- 4. (3S,4R)-3-methyloxan-4-amine hydrochloride 97% | CAS: 1523530-71-3 | AChemBlock [achemblock.com]

- 5. Chemical Supplier - Enamine [enamine.net]

- 6. americanbioinnovations.com [americanbioinnovations.com]

- 7. curiaglobal.com [curiaglobal.com]

- 8. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 955027-73-3 chemical properties and safety data

An In-depth Technical Guide to CAS 955027-73-3: GSK2334470, a Potent and Selective PDK1 Inhibitor

Foreword for the Modern Researcher

The landscape of signal transduction research is in a perpetual state of refinement, demanding tools of increasing specificity and potency. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a comprehensive understanding of the chemical probe GSK2334470. While the CAS number 955027-73-3 has also been associated with cis-4-Amino-3-(methoxy)tetrahydropyran, the vast body of scientific literature and commercial availability points to GSK2334470 as the overwhelmingly relevant entity for research and development. This document serves as a deep dive into its chemical properties, biological activity, and safety profile, empowering you to leverage this potent inhibitor in your experimental designs.

Core Chemical Identity and Properties

GSK2334470 is a highly specific and potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] Its systematic chemical name is (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide.[3]

| Property | Value | Source |

| CAS Number | 955027-73-3 (also associated with GSK2334470 under CAS 1227911-45-6) | [2][4] |

| Molecular Formula | C25H34N8O | [3] |

| Molecular Weight | 462.59 g/mol | [3] |

| Purity | ≥98% (HPLC) | [3][5] |

| Appearance | Solid | [2] |

| Solubility | ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH | [2] |

| Storage | Store at +4°C or -20°C | [2][3] |

Mechanism of Action and Biological Activity: A Precision Tool for Kinase Research

GSK2334470 distinguishes itself through its potent and selective inhibition of PDK1, a master regulator in the PI3K/AKT signaling pathway. It exhibits an IC50 of approximately 10 nM.[1][3][5] This high degree of specificity is a critical attribute, as it shows no significant inhibitory effect on a panel of 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher.[1][5]

The primary mechanism of action for GSK2334470 is the suppression of T-loop phosphorylation and the subsequent activation of PDK1 substrates.[3] This has been demonstrated to effectively block the activation of S6K1, SGK, and RSK in vitro.[3] While it has a limited inhibitory effect on the direct activation of Akt, it potently inhibits the phosphorylation of its T-loop.[2][3]

Key Biological Effects:

-

Inhibition of PDK1 Substrates: GSK2334470 ablates the T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF-1.[5]

-

Akt Pathway Modulation: It inhibits the T-loop phosphorylation and activation of Akt. Interestingly, it more potently inhibits an Akt1 mutant lacking the PH domain.[5]

-

ERK Pathway Crosstalk: The inhibitor also suppresses the T-loop phosphorylation and activation of RSK2, a PDK1 target activated by the ERK pathway.[5]

-

Cancer Research Applications: In preclinical models, GSK2334470 has been shown to delay melanomagenesis and metastasis in BrafV600E::Pten(-/-) mice.[3] Furthermore, its use in combination with mTOR inhibitors has demonstrated a significant reduction in tumor growth in multiple myeloma xenograft models.[6]

Caption: GSK2334470 inhibits PDK1, blocking downstream signaling pathways.

Experimental Protocols and Methodologies

In Vitro Kinase Assays

A common application of GSK2334470 is in cell-free kinase assays to determine its IC50 and specificity.

Step-by-Step Methodology:

-

Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer, typically containing ATP, a peptide substrate (like PDKtide), and the kinase of interest (PDK1).

-

Inhibitor Dilution: Create a serial dilution of GSK2334470 in DMSO.

-

Assay Plate Preparation: Add the kinase, peptide substrate, and GSK2334470 dilutions to a 96- or 384-well plate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as radiometric assays (32P-ATP) or luminescence-based assays that measure remaining ATP.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assays for Pathway Inhibition

To assess the effect of GSK2334470 on cellular signaling pathways, Western blotting is a standard technique.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, U87) to a suitable confluency. Treat the cells with varying concentrations of GSK2334470 for a specified duration. In some experiments, stimulation with a growth factor like IGF-1 may be necessary to activate the pathway.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of PDK1 substrates (e.g., phospho-Akt (Thr308), total Akt, phospho-S6K1, total S6K1).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Caption: A typical workflow for assessing pathway inhibition via Western Blot.

Safety and Handling

While a comprehensive safety profile is still under development, standard laboratory safety precautions should be observed when handling GSK2334470.

| Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [7] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | [7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [8] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [7] |

| First Aid (In case of contact) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell. Inhalation: Move to fresh air. | [7] |

Hazard Statements from Supplier SDS:

-

May cause irritation to the respiratory tract, skin, and eyes.[7]

-

Harmful if swallowed.[7]

-

Toxic in contact with skin.[7]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Directions

GSK2334470 has emerged as a valuable research tool for the precise dissection of the PI3K/PDK1 signaling pathway. Its high potency and selectivity make it a superior alternative to less specific kinase inhibitors, enabling clearer interpretation of experimental results. For drug development professionals, it serves as a critical lead compound and a benchmark for the development of novel therapeutics targeting PDK1, a key player in various pathologies, including cancer and metabolic diseases. Future research will likely focus on further elucidating its long-term effects in various disease models and exploring its potential in combination therapies.

References

-

Quip Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. GSK 2334470 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]

- 4. echemi.com [echemi.com]

- 5. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. fishersci.com [fishersci.com]

- 8. quiplabs.com [quiplabs.com]

Synthesis of Functionalized Tetrahydropyran Scaffolds for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract